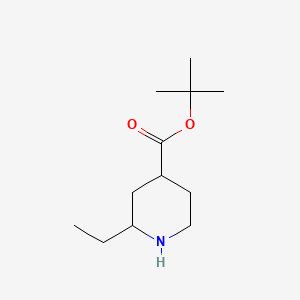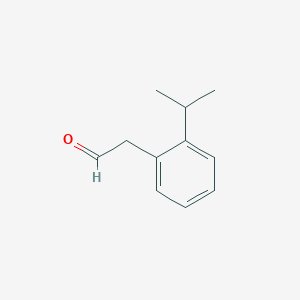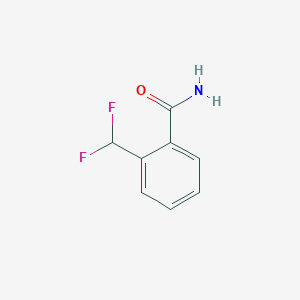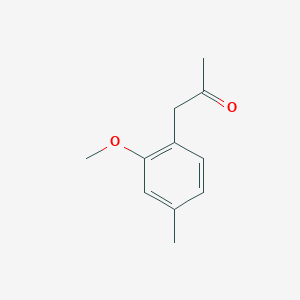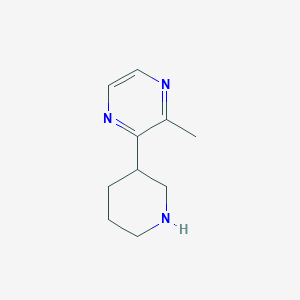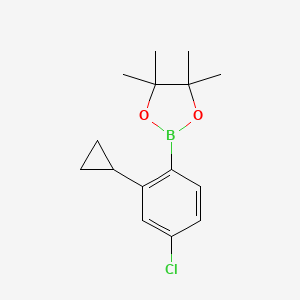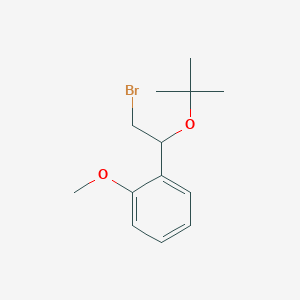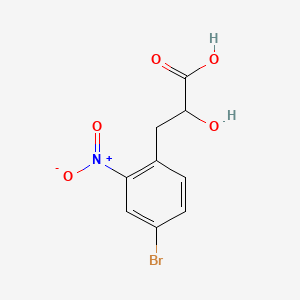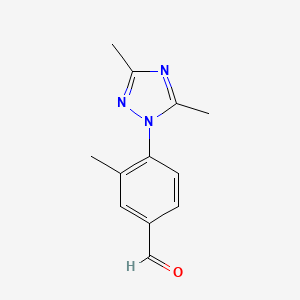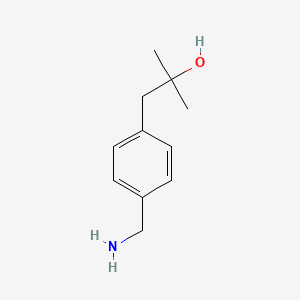
1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a 2-methylpropan-2-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol typically involves multi-step organic reactions. One common method includes the alkylation of 4-(aminomethyl)phenyl derivatives with 2-methylpropan-2-ol under controlled conditions. The reaction often requires the use of catalysts such as palladium or nickel to facilitate the coupling process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism by which 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring provides a hydrophobic interaction surface, while the 2-methylpropan-2-ol moiety can participate in various chemical reactions, altering the compound’s overall reactivity .
Comparaison Avec Des Composés Similaires
4-(Aminomethyl)phenyl derivatives: These compounds share the aminomethyl group but differ in the attached functional groups.
2-Methylpropan-2-ol derivatives: These compounds have similar alcohol moieties but different substituents on the phenyl ring.
Uniqueness: 1-(4-(Aminomethyl)phenyl)-2-methylpropan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C11H17NO |
|---|---|
Poids moléculaire |
179.26 g/mol |
Nom IUPAC |
1-[4-(aminomethyl)phenyl]-2-methylpropan-2-ol |
InChI |
InChI=1S/C11H17NO/c1-11(2,13)7-9-3-5-10(8-12)6-4-9/h3-6,13H,7-8,12H2,1-2H3 |
Clé InChI |
UCGKLGOIPDOLHS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=C(C=C1)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


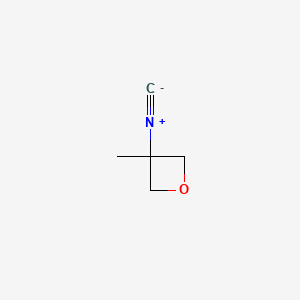
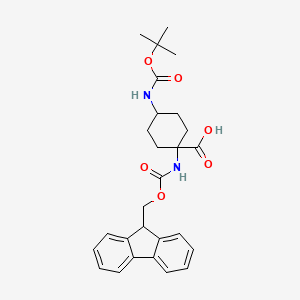
![2-(4-Methoxyphenyl)imidazo[2,1-b][1,3]benzothiazole hydrobromide](/img/structure/B13620528.png)

